molecular formula C25H40O3 B14363267 5,6-Bis(octyloxy)-2,3-dihydro-1H-inden-1-one CAS No. 92888-48-7

5,6-Bis(octyloxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B14363267
CAS No.: 92888-48-7
M. Wt: 388.6 g/mol
InChI Key: AJPBGMWOFFUBSK-UHFFFAOYSA-N
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Description

5,6-Bis(octyloxy)-2,3-dihydro-1H-inden-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features two octyloxy groups attached to the 5th and 6th positions of a dihydroindenone core, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(octyloxy)-2,3-dihydro-1H-inden-1-one typically involves the alkylation of 5,6-dihydroxy-2,3-dihydro-1H-inden-1-one with octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(octyloxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce more saturated hydrocarbons.

Scientific Research Applications

5,6-Bis(octyloxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Bis(octyloxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The octyloxy groups enhance its solubility and facilitate its incorporation into various molecular frameworks. The compound can act as an electron donor or acceptor, making it valuable in electronic and photonic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Bis(octyloxy)-2,3-dihydro-1H-inden-1-one is unique due to its dihydroindenone core, which imparts distinct electronic and structural properties. This makes it particularly valuable in the development of novel organic materials and advanced chemical synthesis.

Properties

92888-48-7

Molecular Formula

C25H40O3

Molecular Weight

388.6 g/mol

IUPAC Name

5,6-dioctoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C25H40O3/c1-3-5-7-9-11-13-17-27-24-19-21-15-16-23(26)22(21)20-25(24)28-18-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3

InChI Key

AJPBGMWOFFUBSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C2C(=C1)CCC2=O)OCCCCCCCC

Origin of Product

United States

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